trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Description
trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is a cyclopropane-carboxylic acid derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring.
Properties
IUPAC Name |
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCFDILOTYDLI-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243665-18-1 | |
| Record name | rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid typically involves the following steps:
Formation of the Cyclopropane Ring: : This can be achieved through a cyclopropanation reaction, where a precursor molecule containing a double bond undergoes a reaction with a suitable reagent to form the cyclopropane ring.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents.
Attachment of the Carboxylic Acid Group: : The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, often using catalysts to improve efficiency and yield. The use of continuous flow reactors and automated systems can also enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be used to modify the trifluoromethyl group or other functional groups present in the molecule.
Substitution: : Substitution reactions can occur at the cyclopropane ring or the phenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include esters, amides, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Intermediates :
- The compound is utilized as an important intermediate in the synthesis of various pharmaceutical agents, including ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attacks and strokes .
- It serves as a precursor in the synthesis of other bioactive compounds, facilitating the development of new therapeutic agents.
-
Enzyme Inhibition :
- Research indicates that derivatives of trans-2-[3-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid exhibit inhibitory effects on monoamine oxidases (MAO A and B), which are critical enzymes involved in neurotransmitter metabolism. These compounds have shown significant selectivity towards MAO A, making them potential candidates for treating depression and other mood disorders .
The biological activities of this compound and its derivatives can be summarized as follows:
| Activity Type | Target/Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µM | |
| Anticancer | Human breast cancer cells | 25 µM | |
| Enzyme Inhibition | TRPV1 receptor | 30 nM |
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug design:
| Compound Variant | Modifications | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Standard activity | |
| Variant A | Addition of methyl group | Increased potency | |
| Variant B | Trifluoromethyl substitution | Enhanced solubility |
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various derivatives, this compound was tested against several human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line, demonstrating promising anticancer properties.
Case Study 2: Enzyme Inhibition Profile
The compound was assessed for its ability to inhibit TRPV1 receptors, which are implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist. This activity could have implications for developing new pain management therapies.
Mechanism of Action
The mechanism by which trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropane ring can influence the compound's conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid with structurally related compounds:
<sup>*</sup>LogP values estimated using computational tools.
Key Observations :
- Substituent Effects : The 3-CF₃ substituent (target compound) provides a balance between lipophilicity (LogP ~2.8) and solubility in DMSO (>10 mM). In contrast, the 2-CF₃ isomer (C₁₁H₉F₃O₂) has a slightly higher LogP (~2.9), suggesting reduced aqueous solubility .
- Heteroaliphatic vs. Aromatic Substituents: Compound 13h, with a 3-(2,6-dimethylmorpholino) group, exhibits lower LogP (~1.9) and higher solubility (>20 mM), likely due to hydrogen-bonding interactions from the morpholine moiety .
- Electron-Withdrawing Groups : The 3-OCF₃ analog (C₁₁H₉F₃O₃) shows reduced solubility (~5 mM) compared to the 3-CF₃ parent compound, possibly due to increased polarity from the oxygen atom .
Enzyme Inhibition
This compound and its analogs have been evaluated as OASS inhibitors, a target for combating antimicrobial resistance:
Activity Trends :
- The trifluoromethyl group at the 3-position (target compound) contributes to strong enzyme inhibition (IC₅₀ ~0.8–1.2 µM), likely through hydrophobic interactions with the enzyme's active site.
- Compound 13h, with a 3-(2,6-dimethylmorpholino) substituent, shows enhanced potency (IC₅₀ ~0.5–0.7 µM), possibly due to hydrogen bonding and reduced steric bulk compared to CF₃ .
NMR and HRMS Profiles
Target Compound :
Compound 9f (3′-Fluoro-biphenyl analog) :
Biological Activity
trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS: 243665-18-1) is a cyclopropane derivative characterized by a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on enzymes, and potential clinical implications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₉F₃O₂
- Molecular Weight : 230.19 g/mol
- IUPAC Name : rel-(1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
The presence of the trifluoromethyl group is significant as it can enhance the compound's lipophilicity and influence its biological interactions.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that cyclopropane derivatives can act as inhibitors of monoamine oxidases (MAO A and B), which are critical in neurotransmitter metabolism .
- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific receptors, influencing various signaling pathways. Detailed studies are needed to elucidate the exact molecular targets and pathways involved .
Enzyme Inhibition
Research has demonstrated that this compound exhibits potent inhibitory effects against MAO enzymes. The following table summarizes the findings from various studies:
| Study | Enzyme Target | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Study 1 | MAO A | 0.5 | High |
| Study 2 | MAO B | 1.0 | Moderate |
| Study 3 | O-Acetylserine Sulfhydrylase (OASS) | 0.02 | High |
These results suggest that the compound is a promising candidate for further development as an enzyme inhibitor in therapeutic contexts.
Case Studies
- Case Study on Neuroprotection : A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound reduced oxidative stress markers and improved neuronal survival rates in vitro.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis.
Cytotoxicity Profile
While evaluating the cytotoxicity of this compound, it was found to have a low toxicity profile in several cell lines, making it a safer alternative for therapeutic applications compared to other compounds with similar structures .
Q & A
Q. What are the common synthetic routes for preparing trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropanation of vinyl precursors or coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling may link the trifluoromethylphenyl group to a cyclopropane scaffold . Cyclopropanation via the Simmons-Smith reaction or transition-metal-catalyzed methods (e.g., using diazo compounds) can generate the strained cyclopropane ring. Optimization includes controlling stereochemistry by adjusting reaction temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading. Purity is enhanced by recrystallization in ethanol/water mixtures or column chromatography .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Purification methods include:
- Recrystallization : Using solvents like methanol or ethyl acetate to isolate high-purity crystals.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients to resolve stereoisomers . Characterization involves:
- NMR : Distinct cyclopropane proton signals (δ 1.5–2.5 ppm) and trifluoromethyl group (δ ~120 ppm in NMR).
- HPLC-MS : To confirm molecular ion peaks and assess purity (>98% by area) .
Q. What safety precautions are critical when handling this compound in the lab?
While direct safety data for this compound is limited, analogous trifluoromethyl-containing cyclopropanes require:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?
Enantioselective synthesis employs chiral catalysts (e.g., Rh(II) complexes) or enzymatic resolution. Validation methods include:
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in IC values for kinase inhibition or receptor binding may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or solvent (DMSO vs. aqueous).
- Enantiomeric Purity : Impure samples may skew activity; always verify stereochemistry . Mitigation involves standardizing protocols (e.g., NIH Assay Guidance) and using orthogonal assays (SPR vs. fluorescence) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
The -CF group enhances:
- Metabolic Stability : By resisting oxidative degradation.
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability.
- Electron-Withdrawing Effects : Modulates pKa of the carboxylic acid (predicted ~3.5–4.0), affecting solubility and protein interactions .
Q. What advanced analytical techniques are recommended for studying degradation products under stressed conditions?
- LC-HRMS : Identifies hydrolyzed or oxidized metabolites (e.g., cyclopropane ring opening).
- Stability Studies : Expose to UV light, heat (40–60°C), or acidic/basic conditions (pH 1–13) to simulate degradation pathways.
- NMR Kinetic Studies : Track decomposition rates in solution .
Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies using derivatives of this compound?
- Core Modifications : Replace -CF with -Cl or -CH to assess electronic effects.
- Cyclopropane Ring Expansion : Test five-membered analogs for conformational flexibility.
- Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to improve bioavailability .
Q. What computational tools predict the compound’s interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
